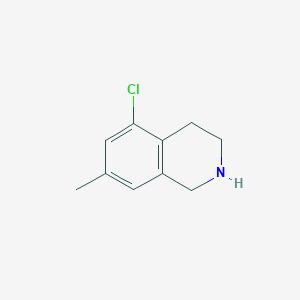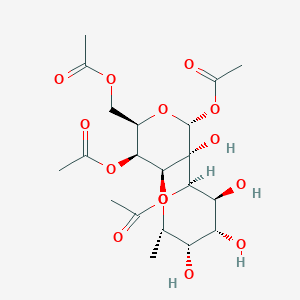
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose is a complex carbohydrate derivative. This compound is characterized by its acetylated sugar moieties, which are often used in synthetic organic chemistry for various applications. The acetyl groups protect the hydroxyl groups during chemical reactions, making it easier to manipulate the sugar molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose typically involves the acetylation of the corresponding sugar molecules. The process begins with the selective protection of hydroxyl groups, followed by the introduction of acetyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The reaction conditions are optimized for maximum yield and purity, often involving continuous monitoring and control of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove acetyl groups or modify the sugar backbone.
Substitution: Nucleophilic substitution reactions can replace acetyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce deacetylated sugars.
Scientific Research Applications
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose involves its interaction with specific molecular targets and pathways. The acetyl groups can be selectively removed to expose hydroxyl groups, which can then participate in various biochemical reactions. The compound may also interact with enzymes and receptors, influencing cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-mannopyranosyl)-a-D-galactopyranose
- 1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-glucopyranosyl)-a-D-galactopyranose
Uniqueness
1,3,4,6-Tetra-O-acetyl-2-(6-deoxy-a-L-galactopyranosyl)-a-D-galactopyranose is unique due to its specific sugar configuration and acetylation pattern. This uniqueness allows it to participate in distinct chemical reactions and biological processes compared to its analogs.
Properties
Molecular Formula |
C20H30O14 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,6-triacetyloxy-5-hydroxy-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H30O14/c1-7-13(25)14(26)15(27)17(30-7)20(28)18(32-10(4)23)16(31-9(3)22)12(6-29-8(2)21)34-19(20)33-11(5)24/h7,12-19,25-28H,6H2,1-5H3/t7-,12+,13+,14+,15-,16-,17+,18-,19-,20+/m0/s1 |
InChI Key |
BIRDFFDZEQZTGZ-UEIGPQKVSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)[C@]2([C@H]([C@H]([C@H](O[C@@H]2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)C2(C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



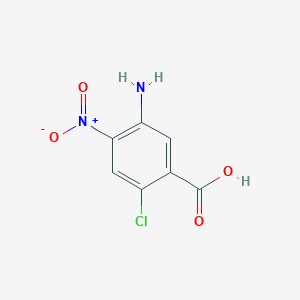
![rel-(1R,6R)-3-azabicyclo[4.1.0]heptan-6-ol](/img/structure/B12844381.png)
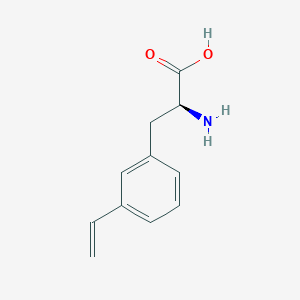
![((2R,3S,5S)-3-Hydroxy-5-methoxytetrahydrofuran-2-yl)methyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B12844388.png)
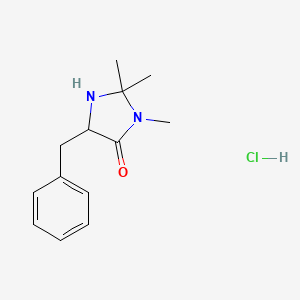


![3-[2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2-(hydroxymethyl)-2-methylcyclopropanecarboxylic acid](/img/structure/B12844403.png)


![4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844421.png)
![7,8-Difluoro-2-pentyl-6-((trans-4'-propyl-[1,1'-bi(cyclohexan)]-4-yl)methoxy)chromane](/img/structure/B12844427.png)
